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Compound of Interest

Compound Name: 3,4-Difluoromandelic acid

Cat. No.: B146327

An In-depth Technical Guide to 3,4-Difluoromandelic Acid: Identification, Characterization,
and Application

Abstract

3,4-Difluoromandelic acid is a fluorinated aromatic carboxylic acid that serves as a critical
building block in modern medicinal chemistry and drug development. The strategic
incorporation of fluorine atoms onto the phenyl ring significantly alters the molecule's
physicochemical and pharmacological properties, often leading to enhanced metabolic stability,
increased bioavailability, and improved binding affinity of derivative compounds. This guide
provides a comprehensive overview of 3,4-Difluoromandelic acid, detailing its core
identification parameters, physicochemical properties, and its pivotal role in synthetic chemistry.
Furthermore, it outlines a systematic approach to its analytical characterization, ensuring purity
and structural confirmation for researchers and drug development professionals.

Core Identification and Physicochemical Properties

The unambiguous identification of a chemical entity is the foundation of all scientific research.
3,4-Difluoromandelic acid is uniquely identified by its Chemical Abstracts Service (CAS)
number.

e CAS Number: 132741-29-8[1][2]

e Molecular Formula: CsHeF203[1][3]
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e Molecular Weight: 188.13 g/mol [1][3]

The physical and chemical properties of a compound are essential for its handling, storage,
and application in synthetic protocols. The introduction of two fluorine atoms imparts specific
characteristics to the mandelic acid scaffold.

Table 1: Physicochemical Properties of 3,4-Difluoromandelic Acid

Property Value Source(s)
Melting Point 92 °C [3]
Boiling Point 320.72 °C at 760 mmHg [3]
MDL Number MFCD00061299 [3]
Storage Room temperature, sealed, dry  [3]

****"dot digraph "chemical_structure" { graph [layout=neato, overlap=false, splines=true,
maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fonthame="Arial", fontsize=12,
fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5
[label="C"]; C6 [label="C"]; C_alpha [label="C"]; OH_alpha [label="OH"]; C_carboxyl
[label="C"]; O_carboxyl [label="0"]; OH_carboxyl [label="OH"]; F3 [label="F",
fontcolor="#EA4335"]; F4 [label="F", fontcolor="#EA4335"]; H1 [label="H"]; H2 [label="H"];
H_alpha [label="H"]; H_carboxyl [label="H"];

/I Define positions for a clear 2D structure C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3
[pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; C_alpha
[pos="1.74,1!"]; OH_alpha [pos="2.61,0.5!"]; C_carboxyl [pos="1.74,2!"]; O_carboxyl
[p0s="0.87,2.5!"]; OH_carboxyl [pos="2.61,2.5!"]; F3 [pos="-1.74,-1!"]; F4 [pos="0,-2!"];

/Il Define edges (bonds) C1 -- C2; C2 - C3; C3--C4;C4 --C5;C5--C6; C6 - C1; C1 --
C_alpha; C_alpha -- OH_alpha; C_alpha -- C_carboxyl; C_carboxyl -- O_carboxyl
[style=double]; C_carboxyl -- OH_carboxyl; C3 -- F3; C4 -- F4; }

Caption: General analytical workflow for the identification of 3,4-Difluoromandelic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. For this compound, tH,
13C, and °F NMR spectra are all highly informative.

e 1H NMR: The proton spectrum will show distinct signals for the aromatic protons, the alpha-
proton (on the carbon bearing the hydroxyl group), and the acidic protons of the hydroxyl and
carboxyl groups. The aromatic signals will exhibit complex splitting patterns due to both H-H
and H-F coupling. The acidic protons are often broad and may exchange with deuterium in
solvents like D20.

e 13C NMR: The carbon spectrum will show eight distinct signals corresponding to the eight
carbon atoms in the molecule. The carbons directly bonded to fluorine will show large one-
bond C-F coupling constants.

e 9F NMR: This is a critical experiment for any fluorinated compound. It will show two distinct
signals for the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts
and coupling patterns provide definitive proof of the 3,4-substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization
technique like Electrospray lonization (ESI), one would expect to observe the molecular ion
peak corresponding to the compound's mass.

» Negative lon Mode (ESI-): Expect a prominent peak at m/z 187.02, corresponding to the
deprotonated molecule [M-H]~.

e High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass
measurement, which can be used to confirm the elemental composition (CsHeF203) and rule
out other potential structures with the same nominal mass.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum
of 3,4-Difluoromandelic acid will exhibit characteristic absorption bands:

o O-H Stretch (Carboxylic Acid): A very broad band, typically in the range of 3300-2500 cm™1.
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O-H Stretch (Alcohol): A sharper band around 3500-3200 cm~1.

C=0 Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm~1.

C-F Stretch: Strong absorptions in the fingerprint region, typically between 1300-1100 cm™1.

C-O Stretch: Bands in the 1320-1210 cm~t and 1200-1000 cm~! regions.

Experimental Protocols
Protocol: NMR Sample Preparation and Analysis

o Sample Preparation: Accurately weigh 5-10 mg of 3,4-Difluoromandelic acid and dissolve it
in ~0.6 mL of a deuterated solvent (e.g., DMSO-ds, CDClIs, or Acetone-de) in a standard 5
mm NMR tube. DMSO-ds is often a good choice as it can solubilize the compound and
allows for observation of the exchangeable OH protons.

e 1H NMR Acquisition: Acquire a standard proton spectrum. Ensure sufficient spectral width to
cover both aromatic and aliphatic regions.

e 13C NMR Acquisition: Acquire a proton-decoupled 3C spectrum. A longer acquisition time or
a more concentrated sample may be necessary due to the lower natural abundance of 13C.

e 19F NMR Acquisition: Acquire a proton-decoupled *°F spectrum. This experiment is typically
fast due to the 100% natural abundance of *°F.

o Data Analysis: Integrate the proton signals to determine relative proton counts. Analyze the
chemical shifts, multiplicities (splitting patterns), and coupling constants in all spectra to
assign the signals to the specific atoms in the molecular structure.

Protocol: Purity Determination by High-Performance
Liquid Chromatography (HPLC)

o System Preparation: Use a reverse-phase C18 column. The mobile phase will typically
consist of a mixture of an aqueous buffer (e.g., 0.1% formic acid or trifluoroacetic acid in
water) and an organic solvent (e.g., acetonitrile or methanol).

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b146327?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146327?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Standard Preparation: Prepare a stock solution of 3,4-Difluoromandelic acid of known
concentration (e.g., 1 mg/mL) in the mobile phase or a suitable solvent.

» Method Development: Develop a gradient or isocratic elution method that provides good
separation of the main peak from any potential impurities. A typical starting point would be a
gradient from 10% to 90% acetonitrile over 15-20 minutes.

o Detection: Use a UV detector, monitoring at a wavelength where the aromatic ring absorbs
strongly (e.g., ~254 nm).

o Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of
the main peak divided by the total area of all peaks, expressed as a percentage.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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